molecular formula C14H11BO2 B114812 Anthracen-2-ylboronic Acid CAS No. 141981-64-8

Anthracen-2-ylboronic Acid

Cat. No.: B114812
CAS No.: 141981-64-8
M. Wt: 222.05 g/mol
InChI Key: PKWBMOXZIMVOJT-UHFFFAOYSA-N
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Description

Anthracen-2-ylboronic acid, also known as 2-anthrylboronic acid, is an organic compound with the chemical formula C14H11BO2. It is a boronic acid derivative of anthracene, characterized by the presence of a boronic acid group attached to the second position of the anthracene ring. This compound is notable for its applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in the formation of carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anthracen-2-ylboronic acid can be synthesized through various methods. One common approach involves the reaction of anthracene with boric acid under appropriate conditions. Specific methods include solvent heating and solid-phase synthesis . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired boronic acid derivative.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions: Anthracen-2-ylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which anthracen-2-ylboronic acid exerts its effects is primarily through its ability to form stable complexes with diols and other Lewis bases. This interaction is crucial in its role in sensing applications and in the Suzuki-Miyaura coupling reaction. The boronic acid group acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by interacting with palladium catalysts and halides .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Naphthalen-2-ylboronic acid
  • Pyren-2-ylboronic acid

Comparison: Anthracen-2-ylboronic acid is unique due to its anthracene backbone, which provides distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly effective in certain applications, such as in the formation of extended π-conjugated systems in organic electronics .

Properties

IUPAC Name

anthracen-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BO2/c16-15(17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWBMOXZIMVOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC3=CC=CC=C3C=C2C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431849
Record name 2-anthracenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141981-64-8
Record name 2-anthracenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Anthraceneboronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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